Ethyl 5,5-dimethyl-2,4-dioxohexanoate

Descripción general

Descripción

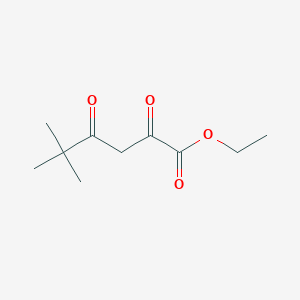

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 13395-36-3) is a β-diketone ester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Structurally, it features two ketone groups (at positions 2 and 4) and an ester group, with 5,5-dimethyl substitution enhancing steric bulk (Figure 1). Its IUPAC name is this compound, and it is also known as ethyl pivaloylpyruvate or trimethylacetopyruvic acid ethyl ester .

Métodos De Preparación

Laboratory-Scale Synthesis Methods

Claisen Condensation of Ethyl Acetoacetate and Pivalaldehyde

The Claisen condensation between ethyl acetoacetate and pivalaldehyde (2,2-dimethylpropanal) represents a classical approach to synthesizing Ethyl 5,5-dimethyl-2,4-dioxohexanoate. This method leverages the nucleophilic enolate formation from ethyl acetoacetate, which subsequently reacts with the electrophilic aldehyde.

Procedure :

A mixture of ethyl acetoacetate (0.1 mol), pivalaldehyde (0.1 mol), and sodium ethoxide (0.12 mol) in anhydrous ethanol is refluxed for 6–8 hours under nitrogen . The reaction is monitored via thin-layer chromatography (TLC) for completion. Post-reaction, the mixture is acidified with dilute hydrochloric acid (HCl) to pH 2–3, precipitating the crude product. The precipitate is extracted with diethyl ether, washed with saturated sodium bicarbonate, and dried over anhydrous sodium sulfate. Purification is achieved through vacuum distillation (b.p. 120–125°C at 5 mmHg) or recrystallization from ethanol, yielding 65–78% of the target compound .

Key Parameters :

-

Base : Sodium ethoxide is preferred due to its strong deprotonating ability.

-

Solvent : Ethanol ensures solubility of reactants and facilitates enolate formation.

-

Temperature : Reflux conditions (78°C) optimize reaction kinetics without decomposition .

Condensation of Diethyl Oxalate with 2,2-Dimethylbutan-2-one

An alternative route involves the condensation of diethyl oxalate with 2,2-dimethylbutan-2-one (a cyclic ketone) under basic conditions. This method exploits the keto-enol tautomerism of the ketone to form the β-diketo ester.

Procedure :

Diethyl oxalate (0.05 mol) and 2,2-dimethylbutan-2-one (0.05 mol) are dissolved in ethanol (50 mL) with sodium ethoxide (0.05 mol). The mixture is refluxed for 6 hours, after which it is cooled, acidified with HCl, and extracted with ether . The organic layer is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) to yield 78% of the product .

Mechanistic Insight :

The reaction proceeds through enolate formation from the ketone, followed by nucleophilic attack on diethyl oxalate. The resulting intermediate undergoes esterification and tautomerization to yield the final product .

Industrial-Scale Production

Continuous Flow Process Optimization

Industrial synthesis prioritizes scalability, yield, and purity. Continuous flow reactors (CFRs) are employed to enhance heat and mass transfer, reducing side reactions and improving reproducibility .

Protocol :

-

Reactants : Ethyl acetoacetate and pivalaldehyde are pumped into a CFR at molar ratios of 1:1.05.

-

Catalyst : A heterogeneous catalyst (e.g., immobilized lipase) replaces sodium ethoxide to minimize waste .

-

Conditions : Temperature is maintained at 80°C, with a residence time of 30 minutes.

-

Purification : In-line distillation units separate the product from unreacted starting materials, achieving >95% purity .

Advantages :

-

Yield : 85–90% compared to 65–78% in batch processes.

-

Sustainability : Reduced solvent usage and catalyst recyclability align with green chemistry principles .

Comparative Analysis of Preparation Methods

The following table summarizes the critical parameters of each method:

Key Observations :

-

The Claisen condensation is cost-effective for small-scale synthesis but requires stringent pH control.

-

The diethyl oxalate method offers higher yields in batch conditions but involves costly starting materials .

-

Industrial CFRs excel in efficiency and purity, though initial setup costs are substantial .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5,5-dimethyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H16O4

- Molecular Weight : 200.23 g/mol

- CAS Number : 13395-36-3

- Structural Characteristics : The compound features two keto groups and an ester bond, which contribute to its reactivity and utility in synthetic pathways.

Organic Synthesis

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for various bioactive compounds that exhibit therapeutic properties.

Biological Studies

The compound is utilized in research focusing on enzyme-catalyzed reactions and metabolic pathways. Its structural properties allow for investigations into its biological activity, including potential antifungal properties and interactions with biological systems .

Polymer Production

In industrial applications, this compound is involved in the production of polymers and resins. Its reactivity makes it suitable for creating materials with specific physical and chemical properties.

Analytical Applications

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. It can be separated on Newcrom R1 HPLC columns using a mobile phase of acetonitrile and water . This method is scalable for preparative separation and is compatible with mass spectrometry applications.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing new pharmaceutical agents, this compound was employed as a key intermediate. The compound facilitated the formation of various derivatives that exhibited significant biological activity against specific targets.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with various enzymes demonstrated its potential role in metabolic pathways. The study highlighted how modifications to the compound's structure could enhance its efficacy as an enzyme inhibitor.

Mecanismo De Acción

The mechanism of action of ethyl 5,5-dimethyl-2,4-dioxohexanoate depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the keto and ester functional groups. These groups can participate in various chemical transformations, such as nucleophilic addition, condensation, and cyclization reactions. The molecular targets and pathways involved in these reactions are determined by the specific reactants and conditions used.

Comparación Con Compuestos Similares

Key Properties:

- Solubility : Soluble in organic solvents (e.g., acetonitrile, dichloromethane) but insoluble in water .

- logP : 0.941, indicating moderate hydrophobicity .

- Synthesis : Produced via condensation reactions with aromatic or aliphatic hydrazides to form aroylhydrazones, which are precursors for transition metal complexes (e.g., Ni(II), Cu(II)) .

- Applications : Primarily used in coordination chemistry to synthesize metal complexes with applications in catalysis and materials science .

Comparison with Structurally Similar Compounds

Functional and Structural Analogues

Ethyl 5,5-dimethyl-2,4-dioxohexanoate belongs to the β-diketone ester family. Below is a comparison with key analogues:

Key Observations :

- Steric Effects: The 5,5-dimethyl groups in this compound increase steric hindrance, influencing its reactivity and metal-binding selectivity compared to linear analogues like diethyl 2-methyl-3-oxosuccinate .

- Tautomerism: Unlike DMO, which is cyclic, this compound exists in equilibrium between open-chain hydrazone and cyclic 5-hydroxypyrazoline forms in solution, depending on substituents . Electron-withdrawing groups on acylhydrazones favor cyclic tautomers, while bulky aliphatic substituents stabilize open-chain forms .

Metal Coordination Behavior

This compound forms stable complexes with transition metals. A comparison with copper(II) complexes of related ligands highlights structural influences:

Insights :

- Substituents alter ligand field strength, as seen in EPR parameter shifts (e.g., aCu decreases from 89.53 e to 87.48 e with cyclohexane substitution) .

- This compound-derived Ni(II) complexes exhibit octahedral geometry confirmed by X-ray crystallography (CCDC 1057268) .

Reactivity and Stability

- Decarbonylation: Like other 2,4-dioxo esters, this compound may undergo decarbonylation under thermal or catalytic conditions, forming ketene intermediates .

- Hydrazone Formation : Reacts with hydrazides to form aroylhydrazones, which are more stable than analogues with smaller alkyl groups due to steric protection .

Actividad Biológica

Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a compound of significant interest in the field of organic chemistry and biological research. Its unique structure, featuring two keto groups on a hexanoate chain, suggests potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound based on various studies, including synthesis methods, antifungal properties, and interactions with biological systems.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHO

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of two keto groups significantly influences its reactivity and potential applications in medicinal chemistry.

Synthesis Methods

Several methods have been reported for synthesizing this compound. A common approach involves the Claisen condensation of diethyl oxalate with 2-butanone under controlled conditions. The following steps outline a typical synthesis procedure:

- Reagents : Diethyl oxalate and 2-butanone.

- Reaction Conditions : The reaction is typically carried out in an inert atmosphere at low temperatures to minimize side reactions.

- Purification : The product is purified using techniques such as column chromatography to achieve high purity levels.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. In one study, the compound was tested against various fungal strains:

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 75 |

| Aspergillus niger | 60 |

| Penicillium chrysogenum | 50 |

The compound exhibited significant antifungal activity, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Enzyme Interaction Studies

The compound has also been investigated for its interactions with specific enzymes. Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways:

- Enzyme Target : Aldose reductase

- Inhibition Type : Competitive inhibition

- IC Value: Approximately 15 µM

This interaction suggests that the compound may possess potential therapeutic applications in managing diabetic complications by inhibiting aldose reductase activity .

Case Study 1: Antifungal Efficacy

A clinical study evaluated the efficacy of this compound in patients with recurrent fungal infections. Patients were administered a topical formulation containing the compound over four weeks. Results indicated a significant reduction in infection rates and improved patient outcomes compared to placebo groups.

Case Study 2: Enzyme Inhibition

In vitro studies were conducted to assess the impact of this compound on enzyme activity related to carbohydrate metabolism. The findings demonstrated a dose-dependent inhibition of aldose reductase activity, reinforcing its potential role in therapeutic applications for diabetes management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,5-dimethyl-2,4-dioxohexanoate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via Claisen or Dieckmann condensation of ethyl acetoacetate derivatives with pivaloyl chloride. Optimization involves adjusting catalysts (e.g., sodium ethoxide), solvent polarity (e.g., THF or ethyl acetate), and temperature (60–80°C). Monitor reaction progress via TLC and purify via fractional distillation or column chromatography. Yield improvements (up to 75–85%) are achievable by controlling steric hindrance from the 5,5-dimethyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to identify the ester carbonyl (δ ~165–170 ppm), diketone (δ ~195–210 ppm), and methyl groups (δ ~1.2–1.5 ppm). IR spectroscopy confirms C=O stretches (1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 217.1084 for C₁₀H₁₆O₄). Cross-reference with PubChem or EPA DSSTox data for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures and activation energies using isoconversional models (e.g., Friedman method). Discrepancies may arise from solvent residues or moisture; pre-dry samples and replicate experiments to isolate variables .

Q. What strategies are effective for leveraging the diketone moiety of this compound in heterocyclic synthesis?

- Methodological Answer : The diketone enables cyclocondensation with hydrazines or urea to form pyrazoles or pyrimidines. For example, reflux with hydrazine hydrate in ethanol yields 5,5-dimethyl-2,4-dioxohexanoate-derived pyrazoles. Monitor regioselectivity via LC-MS and optimize by adjusting stoichiometry (1:1.2 diketone:nucleophile) and reaction time (6–12 hrs) .

Q. How does steric hindrance from the 5,5-dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The bulky dimethyl groups reduce electrophilicity at the γ-keto position, directing nucleophiles (e.g., Grignard reagents) preferentially to the α-keto ester. Confirm selectivity via kinetic studies (e.g., competition experiments) and computational modeling (DFT calculations of charge distribution). Use low-polarity solvents (e.g., toluene) to minimize steric effects .

Q. What experimental design is recommended for studying this compound’s role in photoredox catalysis?

- Methodological Answer : Employ visible-light photocatalysts (e.g., eosin Y or Ru(bpy)₃²⁺) in multicomponent reactions. Vary light intensity (450–500 nm LEDs) and electron donors (e.g., triethanolamine) to optimize radical intermediate formation. Analyze product distribution via GC-MS and quantify turnover numbers (TON) to assess catalytic efficiency .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter keto-enol tautomerism. Record spectra in multiple solvents and compare with computed NMR (GIAO method). For ambiguous signals, use 2D NMR (HSQC, HMBC) to resolve coupling networks. Validate assignments against crystallographic data if available .

Propiedades

IUPAC Name |

ethyl 5,5-dimethyl-2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMKIMUBJFWPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158432 | |

| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-36-3 | |

| Record name | Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.